Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate
Overview
Description
“Methyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylate” is a chemical compound with the CAS Number: 212958-77-5 . It is a type of isoquinoline alkaloid, which is a large group of natural products . This compound has been found to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the Inchi Code: 1S/C11H13NO2.ClH/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10;/h2-5,10,12H,6-7H2,1H3;1H .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 227.69 . It is a solid at room temperature and should be stored in a refrigerator .Scientific Research Applications
Oxidation and Synthesis Applications
- Oxidation Reactions : A study by Beattie and Hales (1992) explored the oxidation of methyl 1,4-dioxo-1,2,3,4-tetrahydroisoquinoline-3-carboxylate with thionyl chloride, leading to the formation of unstable intermediates and subsequent production of 3-alkoxy-1,4-dioxo-1,2,3,4-tetrahydro-isoquinoline-3-carboxylates. This research provides insights into the use of thionyl chloride as an alternative oxidant in the preparation of these compounds (Beattie & Hales, 1992).
Chemical Derivatives and Their Synthesis
- Derivatives of 1,2,3,4-Tetrahydroisoquinoline-3-carboxylic Acid : Research by Jansa, Macháček, and Bertolasi (2006) focused on preparing derivatives of 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid. They fully characterized these substances through various analytical methods, including X-Ray diffraction, highlighting their significance in chemical synthesis (Jansa, Macháček & Bertolasi, 2006).
Novel Synthesis Techniques
- Synthesis of Protected Methyl 4-Hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate : A study by Lerestif, Feuillet, Bazureau, and Hamelin (1999) described a novel synthesis method for creating protected methyl 4-hydroxy-1,2,3,4-tetrahydroisoquinoline-3-carboxylate. This research provides a unique approach, utilizing microwave technology in the process (Lerestif, Feuillet, Bazureau & Hamelin, 1999).
Pharmaceutical Applications
- Tetrahydroisoquinolines in Therapeutics : Singh and Shah (2017) reviewed patents on the therapeutic applications of Tetrahydroisoquinoline derivatives between 2010 and 2015, covering areas like cancer, malaria, and CNS disorders. This review highlights the potential of these compounds in drug discovery for various health conditions (Singh & Shah, 2017).
Safety and Hazards
Future Directions
The future directions for “Methyl 1,2,3,4-Tetrahydroisoquinoline-1-carboxylate” and similar compounds are promising. Due to their diverse biological activities, the THIQ heterocyclic scaffold has garnered a lot of attention in the scientific community, resulting in the development of novel THIQ analogs with potent biological activity .
Properties
IUPAC Name |
methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO2/c1-14-11(13)10-9-5-3-2-4-8(9)6-7-12-10/h2-5,10,12H,6-7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDOBPOVDNLWQF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1C2=CC=CC=C2CCN1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10602872 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
32909-74-3 | |
Record name | Methyl 1,2,3,4-tetrahydroisoquinoline-1-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10602872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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